Methyl 2,2-bis(hydroxymethyl)propionate

Descripción

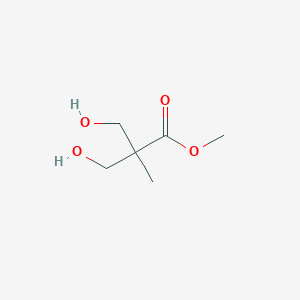

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(3-7,4-8)5(9)10-2/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEPEDPOJQCJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066273 | |

| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17872-55-8 | |

| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17872-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017872558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S3GU3B2UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Technical Guide: Synthesis and Purification of Methyl 2,2-bis(hydroxymethyl)propionate

Executive Summary

Methyl 2,2-bis(hydroxymethyl)propionate (commonly referred to as bis-MPA methyl ester) is a quintessential AB2-type monomer utilized extensively in the synthesis of aliphatic hyperbranched polyesters, dendrons, and dendrimers[1]. Due to its unique structural topology—a single ester focal point and two primary hydroxyl groups—it serves as a critical building block for biocompatible and biodegradable polymers used in targeted drug delivery systems[2]. This whitepaper details a highly efficient, scalable, and self-validating protocol for the synthesis and purification of bis-MPA methyl ester, tailored for researchers and drug development professionals.

Mechanistic Overview & Rationale

The synthesis of bis-MPA methyl ester relies on the Fischer esterification of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with methanol. To ensure high scientific integrity and maximum yield, the experimental design departs from traditional homogeneous catalysis.

Causality of Experimental Choices:

-

Solvent/Reactant Dual Role: Methanol is utilized in a massive molar excess to serve as both the solvent and the reactant. According to Le Chatelier's principle, this excess drives the thermodynamic equilibrium entirely toward the ester product[1]. Furthermore, bis-MPA is a highly polar compound with poor solubility in standard non-polar organic solvents; refluxing methanol provides an ideal solubilizing medium.

-

Catalyst Selection (Dowex 50W-X8): Traditional esterifications employ homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. However, neutralizing these acids requires an aqueous workup. Because bis-MPA methyl ester is highly water-soluble (due to its 1,3-diol moiety), aqueous extraction leads to severe yield losses. Utilizing a strongly acidic, macroreticular cation-exchange resin (e.g., Dowex 50W-X8 or 50W-X2) circumvents this issue[1]. The resin provides the necessary proton source to activate the carboxylic acid carbonyl but can be removed entirely via simple vacuum filtration, rendering the protocol self-validating and highly efficient.

Experimental Methodology: Synthesis Protocol

Self-Validating System: This protocol is designed to minimize side reactions (like etherification) while ensuring quantitative conversion. The built-in analytical checkpoints guarantee that the process validates itself before proceeding to isolation.

Reagents:

-

2,2-bis(hydroxymethyl)propionic acid (bis-MPA): 1.0 equivalent

-

Anhydrous Methanol: 15-20 equivalents (Solvent)

-

Dowex 50W-X8 (H⁺ form) resin: 10-15% w/w relative to bis-MPA

Step-by-Step Procedure:

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis-MPA and anhydrous methanol. Stir at room temperature until the bis-MPA is completely dissolved.

-

Catalyst Addition: Add the pre-washed and dried Dowex 50W-X8 resin to the clear solution.

-

Reflux: Heat the reaction mixture to 70°C (reflux) under an inert nitrogen atmosphere for 16-24 hours.

-

In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a solvent system of Ethyl Acetate/Methanol (9:1). The starting material (bis-MPA) will remain near the baseline, while the product (methyl ester) will migrate with an Rf of ~0.4. Alternatively, FT-IR spectroscopy can be used to confirm the shift of the carbonyl stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1735 cm⁻¹ (ester)[3].

Purification & Isolation Strategy

The purification of bis-MPA methyl ester is streamlined due to the heterogeneous nature of the catalyst.

-

Filtration: Once TLC confirms complete conversion, cool the reaction mixture to room temperature. Filter the mixture through a sintered glass funnel to remove the Dowex resin. Wash the resin bed with a small volume of cold methanol to ensure complete product recovery[1].

-

Concentration: Transfer the filtrate to a rotary evaporator and remove the methanol under reduced pressure at 40°C. A viscous, colorless to pale-yellow oil will remain, which typically crystallizes upon standing or under high vacuum.

-

Recrystallization (Optional but Recommended): For ultra-high purity required in pharmaceutical applications, dissolve the crude solid in a minimum amount of warm ethyl acetate, then slowly add hexanes until the solution becomes slightly cloudy. Cool to 4°C to induce crystallization. Filter and dry the white crystals under a high vacuum.

Data Presentation: Analytical Characterization

To ensure scientific integrity, the synthesized bis-MPA methyl ester must be validated against standardized analytical metrics. The expected spectral data is summarized below.

| Analytical Technique | Expected Signal / Shift | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.82 (d, 2H), 3.71 (d, 2H) | -CH₂-OH (diastereotopic protons) |

| δ 3.74 (s, 3H) | -O-CH₃ (Methyl ester) | |

| δ 2.95 (br s, 2H) | -OH (Hydroxyl protons, exchangeable) | |

| δ 1.21 (s, 3H) | -CH₃ (Alpha methyl group) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 175.8 | C=O (Ester carbonyl) |

| δ 68.4 | -CH₂-OH (Hydroxymethyl carbons) | |

| δ 52.1 | -O-CH₃ (Methoxy carbon) | |

| δ 49.3 | Quaternary alpha carbon | |

| δ 17.2 | -CH₃ (Alpha methyl carbon) | |

| FT-IR Spectroscopy | ~3350 cm⁻¹ (broad) | O-H stretch (Hydrogen-bonded)[3] |

| ~1735 cm⁻¹ (sharp) | C=O stretch (Ester)[3] | |

| ~1150 cm⁻¹ | C-O-C stretch (Ester)[3] |

Applications in Drug Development

In drug development, bis-MPA methyl ester is a foundational AB2 monomer. Its two hydroxyl groups can be selectively protected (e.g., as an acetonide) or directly functionalized, while the methyl ester can be saponified back to a carboxylic acid to act as the focal point for dendritic growth[1]. These hyperbranched polyesters are highly valued for their biodegradability, low toxicity, and high density of peripheral functional groups, making them ideal nanocarriers for encapsulating hydrophobic drugs or conjugating targeting ligands[2].

Visualizations

Workflow for the synthesis and purification of bis-MPA methyl ester using a solid acid catalyst.

Logical pathway from bis-MPA methyl ester monomer to targeted drug delivery nanocarriers.

References

-

Title: Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols[3] Source: ResearchGate URL: 3

-

Title: Rapid and Efficient Synthesis of Aliphatic Ester Dendrons and Dendrimers[1] Source: ACS Publications (Macromolecules) URL: 1

-

Title: Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications[2] Source: ACS Publications URL: 2

Sources

An In-depth Technical Guide to Methyl 2,2-bis(hydroxymethyl)propionate: Structure, Properties, and Applications

Abstract

Methyl 2,2-bis(hydroxymethyl)propionate is a trifunctional molecule of significant interest in polymer chemistry and materials science. Derived from the well-known 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), this methyl ester variant retains the critical diol functionality while modifying the carboxylic acid group, offering unique reactivity and solubility profiles. Its structure, featuring a quaternary carbon at its core, two primary hydroxyl groups, and a methyl ester, makes it an ideal AB₂-type building block for the synthesis of complex, highly branched macromolecular architectures such as dendrimers and hyperbranched polymers. These polymers are foundational in advanced applications, including drug delivery systems, coatings, and adhesives. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of Methyl 2,2-bis(hydroxymethyl)propionate, tailored for researchers and professionals in chemical synthesis and drug development.

Introduction

In the pursuit of novel materials with precisely controlled architectures, the role of multifunctional building blocks is paramount. Methyl 2,2-bis(hydroxymethyl)propionate, the methyl ester of dimethylolpropionic acid (DMPA or bis-MPA), emerges as a cornerstone monomer for creating aliphatic polyesters with a high degree of branching. The parent acid, bis-MPA, is widely recognized for its utility in producing water-dispersible polyurethanes and biodegradable polyester dendrimers.[1][2] By converting the carboxylic acid to its methyl ester, the molecule's polarity and reactivity are altered, providing a valuable alternative for synthetic strategies where the free acid may be undesirable, such as in non-aqueous systems or when selective functionalization of the hydroxyl groups is required.

This document serves as a technical deep-dive into the core attributes of Methyl 2,2-bis(hydroxymethyl)propionate. It will elucidate its structural and physicochemical properties, provide a detailed protocol for its synthesis via Fischer esterification, and explore its significant role as a precursor to advanced polymeric materials.

Chemical Identity and Physicochemical Properties

The structural integrity of Methyl 2,2-bis(hydroxymethyl)propionate is central to its function as a branching monomer. The molecule is built around a central quaternary carbon atom, which imparts thermal and chemical stability. Attached to this core are two primary hydroxymethyl (-CH₂OH) groups, a methyl group (-CH₃), and a methyl propionate group (-C(=O)OCH₃). This arrangement provides two reactive sites (the hydroxyls) for polymerization or functionalization and a less reactive ester group.

Chemical Structure and Nomenclature

-

IUPAC Name: methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate[3]

-

Common Names: Methyl 2,2-bis(hydroxymethyl)propionate, Methyl Dimethylolpropionate

-

CAS Number: 17872-55-8[3]

-

Molecular Formula: C₆H₁₂O₄[3]

-

Molecular Weight: 148.16 g/mol [3]

-

SMILES: CC(CO)(CO)C(=O)OC[3]

Physicochemical Data

| Property | Methyl 2,2-bis(hydroxymethyl)propionate | 2,2-bis(hydroxymethyl)propionic Acid (bis-MPA) | Reference(s) |

| Physical State | Solid (predicted) | White crystalline solid | [4] |

| Melting Point | Not available | 188-191 °C | |

| Boiling Point | Estimated: 167.23°C | Not available | [5] |

| Density | Not available | ~0.84 g/cm³ | [5] |

| Solubility | Soluble in methanol, water (predicted) | Soluble in water, methanol; slightly soluble in acetone; insoluble in benzene. | [4] |

| Hydrogen Bond Donor Count | 2 | 3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [3] |

| XLogP3-AA (LogP) | -0.9 | -1.1 | [3][6] |

Spectral Analysis

Spectral data is crucial for the identification and characterization of Methyl 2,2-bis(hydroxymethyl)propionate, confirming its structure and purity.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments in the molecule.

-

-CH₃ (methyl on quaternary carbon): A singlet expected around δ 1.1 ppm.

-

-CH₂OH (methylene protons): AB quartet or two doublets expected around δ 3.7-3.9 ppm, due to diastereotopicity.

-

-OH (hydroxyl protons): A broad singlet, whose chemical shift is dependent on concentration and solvent, often around δ 2.5-3.5 ppm.

-

-OCH₃ (ester methyl protons): A sharp singlet expected around δ 3.7 ppm.[3][7]

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton.

-

-CH₃ (methyl on quaternary carbon): A signal around δ 17-18 ppm.

-

Quaternary Carbon: A signal around δ 49-50 ppm.

-

-OCH₃ (ester methyl protons): A signal around δ 52 ppm.

-

-CH₂OH (methylene carbons): A signal around δ 67-68 ppm.

-

C=O (ester carbonyl): A signal around δ 175-176 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption peak around 1730-1750 cm⁻¹, indicative of the ester carbonyl group. This is a key feature distinguishing it from its carboxylic acid precursor, which would show a C=O stretch closer to 1700-1725 cm⁻¹ and a very broad O-H stretch.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester and alcohol functionalities.

Synthesis of Methyl 2,2-bis(hydroxymethyl)propionate

The most direct and common method for preparing Methyl 2,2-bis(hydroxymethyl)propionate is through the acid-catalyzed Fischer esterification of its parent carboxylic acid, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

The use of a large excess of methanol serves a dual purpose: it acts as both the reactant and the solvent, and it drives the equilibrium towards the formation of the ester product, according to Le Châtelier's principle.

Caption: Workflow for Fischer Esterification Synthesis.

Detailed Experimental Protocol: Fischer Esterification

Causality and Rationale: This protocol relies on the principle of Fischer esterification, where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, so using methanol as the solvent pushes the equilibrium toward the product. The final neutralization and purification steps are critical for removing the acid catalyst and any unreacted starting material.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-bis(hydroxymethyl)propionic acid (13.41 g, 0.1 mol).

-

Reagent Addition: Add methanol (100 mL, excess) to the flask. Stir the mixture until the solid is partially dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL, ~0.9 mmol) to the stirring suspension. The addition is exothermic and should be done with caution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Workup - Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst until effervescence ceases.

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

-

Final Purification: Concentrate the filtrate under reduced pressure to yield the crude product. For high purity, the product can be further purified by silica gel column chromatography using a solvent system such as ethyl acetate/hexane.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reactivity and Applications

The primary value of Methyl 2,2-bis(hydroxymethyl)propionate lies in its AB₂ structure, which is fundamental to the creation of dendritic or hyperbranched polymers.[4] The two primary hydroxyl groups serve as the "B" functionalities, capable of reacting with an appropriate "A" functionality (e.g., an acid chloride or another ester) to propagate polymer chains. The methyl ester serves as a protected or less reactive "A" functionality.

Role in Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers are perfectly branched, monodisperse macromolecules with a compact, globular structure. Hyperbranched polymers are similar but have a more irregular structure and are polydisperse. Both are synthesized from ABₓ monomers, with Methyl 2,2-bis(hydroxymethyl)propionate being a classic AB₂ example.

In a typical divergent synthesis approach, the two hydroxyl groups can be reacted with a molecule that introduces two new reactive sites, leading to an exponential growth in the number of peripheral functional groups with each "generation" of the synthesis. The methyl ester at the core remains unreacted during this process, or it can be hydrolyzed back to a carboxylic acid for further functionalization at the focal point of the resulting dendron.

Caption: Dendritic growth from an AB₂ monomer.

Applications in Drug Development and Materials Science

The polymers derived from Methyl 2,2-bis(hydroxymethyl)propionate have numerous applications:

-

Drug Delivery: The resulting polyester dendrimers are often biocompatible and biodegradable.[2][8] Their well-defined structure and multivalency allow for the attachment of multiple drug molecules to the periphery, while their internal cavities can encapsulate therapeutic agents. This leads to improved drug solubility, controlled release profiles, and targeted delivery.[4]

-

Coatings and Resins: As a modifier for polyesters and polyurethanes, it imparts branching which can lower the viscosity of resins while maintaining a high functional group density. This is beneficial for high-solids coatings, adhesives, and sealants.[1][9]

-

Biomaterials: The biodegradability of the polyester backbone makes these materials suitable for use in tissue engineering scaffolds and other biomedical applications.[8]

Safety and Handling

While specific safety data for Methyl 2,2-bis(hydroxymethyl)propionate is limited, the safety profile can be inferred from its parent compound, 2,2-bis(hydroxymethyl)propionic acid.

-

Hazards: The parent acid is classified as an irritant, causing serious eye irritation.[10] Similar precautions should be taken with the methyl ester. It is a combustible solid.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: The material is hygroscopic.[4] It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Conclusion

Methyl 2,2-bis(hydroxymethyl)propionate stands as a versatile and valuable monomer in the field of polymer science. Its unique trifunctional AB₂ structure provides a direct pathway to highly branched, complex macromolecules. While its primary utility is derived from its role as a precursor in the synthesis of dendrimers and hyperbranched polyesters, these resulting materials have profound implications for advanced applications, particularly in the biomedical field. This guide has provided a foundational understanding of its chemical properties, a robust protocol for its synthesis, and an overview of its critical role in developing next-generation materials, equipping researchers with the core knowledge needed to leverage this important chemical building block.

References

-

Santra, S. et al. (2020). Selective O-Alkylation of 2,2′-Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications. Dr. Santra Lab. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87346, Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester. PubChem. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) in Industrial Applications. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Ostmark, E. et al. (2005). Dendritic structures based on bis(hydroxymethyl)propionic acid as platforms for surface reactions. PubMed. Available at: [Link]

- Google Patents (2013). CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate. Google Patents.

-

SpectraBase (n.d.). 2,2-bis(Hydroxymethyl)propionic acid, methyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

SpectraBase (n.d.). 2,2-Bis(hydroxymethyl)propionic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Alfei, S. et al. (n.d.). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection. ACG Publications. Available at: [Link]

-

Alfei, S. et al. (2023). Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds. PubMed. Available at: [Link]

-

ChemBK (2024). 2,2-Bis(hydroxymethyl)propionic acid. ChemBK. Available at: [Link]

-

MDPI (2026). Self-Assembly of Modular Bis-MPA Dendrons into Colloidal Particles with Tunable Morphology and Selective Cytotoxicity. MDPI. Available at: [Link]

-

ResearchGate (n.d.). Fig. 2. Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic... ResearchGate. Available at: [Link]

-

Alfei, S. et al. (2023). Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds. ResearchGate. Available at: [Link]

-

mzCloud (2015). 2 2 Bis hydroxymethyl propionic acid. mzCloud. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | C6H12O4 | CID 87346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Bis(hydroxymethyl)propionic acid 98 4767-03-7 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,2-bis Hydroxymethy Propionic Acid | 1047217 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. 2,2-Bis(hydroxymethyl)propionic acid CAS 4767-03-7 | 814996 [merckmillipore.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

A Tale of Two Monomers: A Senior Application Scientist's Guide to Dimethylolpropionic Acid (DMPA) and its Methyl Ester Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry and advanced material science, the selection of appropriate monomers is a critical decision that dictates the ultimate properties and performance of the final product. Among the vast array of building blocks available, Dimethylolpropionic Acid (DMPA), also known as 2,2-bis(hydroxymethyl)propionic acid, has carved out a significant niche, particularly in the realm of waterborne polyurethanes and other eco-friendly resin systems.[1] Its unique trifunctional nature, possessing two primary hydroxyl groups and a tertiary carboxylic acid group, offers a versatile platform for polymer modification. This guide provides a deep dive into the core properties of DMPA and its less-explored counterpart, Methyl 2,2-bis(hydroxymethyl)propionate, offering insights into their respective strengths and potential applications.

The Core Architectures: A Structural Overview

At the heart of their utility lies the neopentyl structure of both molecules, which imparts excellent thermal and chemical stability.[2] The fundamental distinction between DMPA and its methyl ester derivative is the functional group at the C1 position.

Dimethylolpropionic Acid (DMPA): Features a free carboxylic acid group (-COOH). This acidic proton is the key to its widespread use as an internal emulsifier.[3]

Methyl 2,2-bis(hydroxymethyl)propionate: The carboxylic acid is esterified with a methyl group (-COOCH₃). This seemingly minor modification significantly alters the molecule's reactivity and physical properties.

Diagram: Chemical Structures

Caption: Chemical structures of DMPA and its methyl ester.

A Comparative Analysis of Physicochemical Properties

The difference in the acidic functional group gives rise to distinct physical and chemical properties, which are summarized below. It is important to note that while extensive data is available for DMPA, detailed experimental data for Methyl 2,2-bis(hydroxymethyl)propionate is less prevalent in publicly accessible literature. The properties for the methyl ester are, in some cases, predicted based on its chemical structure.

| Property | Dimethylolpropionic Acid (DMPA) | Methyl 2,2-bis(hydroxymethyl)propionate | Rationale for Differences |

| CAS Number | 4767-03-7[4] | 17872-55-8[5] | Different chemical compounds. |

| Molecular Formula | C₅H₁₀O₄[4] | C₆H₁₂O₄[6] | Addition of a methyl group. |

| Molecular Weight | 134.13 g/mol [4] | 148.16 g/mol [6] | Addition of a methyl group. |

| Melting Point | 185-191 °C[7] | Not readily available; likely lower than DMPA | The presence of strong intermolecular hydrogen bonding in DMPA due to the carboxylic acid group leads to a higher melting point. The ester group in the derivative reduces this hydrogen bonding capability. |

| Solubility | Soluble in water, methanol, and DMF; sparingly soluble in acetone; insoluble in benzene and toluene.[1][8] | Expected to have lower water solubility but better solubility in less polar organic solvents compared to DMPA. | The free carboxylic acid in DMPA can form hydrogen bonds with water, enhancing its solubility. The less polar ester group in the methyl derivative reduces its affinity for water. |

| Acidity (pKa) | ~4-5 (typical for a carboxylic acid) | Not applicable (ester) | The defining difference between the two molecules. |

Synthesis and Reactivity: A Tale of Two Functional Groups

Synthesis of DMPA and its Methyl Ester

DMPA Synthesis: The industrial synthesis of DMPA is a two-step process. It begins with the condensation of propionaldehyde with two equivalents of formaldehyde in the presence of a base catalyst, followed by the oxidation of the resulting intermediate.[8]

Methyl 2,2-bis(hydroxymethyl)propionate Synthesis: This derivative is typically synthesized through the esterification of DMPA with methanol in the presence of an acid catalyst. Alternatively, it can be produced by reacting methyl butyrate with formaldehyde.[9]

Diagram: Synthetic Pathways

Caption: Generalized workflow for the synthesis of a waterborne polyurethane dispersion using DMPA.

Safety and Handling

Dimethylolpropionic Acid (DMPA): DMPA is generally considered to be of low toxicity. [10]However, as a fine powder, it can cause eye, skin, and respiratory irritation. [10]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust mask, should be worn when handling the solid material.

Conclusion and Future Perspectives

Dimethylolpropionic acid has firmly established itself as a vital monomer in the production of high-performance, environmentally compliant waterborne polymer systems. Its unique ability to act as an internal emulsifier is a testament to the power of thoughtful molecular design. While Methyl 2,2-bis(hydroxymethyl)propionate remains a more specialized and less-characterized molecule, its utility as a non-ionic diol and a precursor for controlled acid functionality presents opportunities for innovation in polymer synthesis.

For researchers and formulators, the choice between DMPA and its methyl ester will always be dictated by the specific requirements of the application. Understanding the fundamental differences in their reactivity and physical properties is paramount to making an informed decision. As the demand for sustainable and high-performance materials continues to grow, a deeper exploration of the potential of both these versatile building blocks will undoubtedly lead to new and exciting advancements in polymer science.

References

-

ChemBK. 2,2-Bis(hydroxymethyl)propionic acid. Available from: [Link]

-

Inxight Drugs. METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE. Available from: [Link]

-

ResearchGate. Effect of 2,2-Bis(Hydroxymethyl) Propionic Acid Content on the Properties of Aqueous Polyurethane. Available from: [Link]

-

MDPI. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation. Available from: [Link]

-

Inxight Drugs. METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE. Available from: [Link]

-

PubChem. Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester. Available from: [Link]

- Erdem, B., Argyropoulos, J., & Bhattacharjee, D. (n.d.).

- Google Patents. JPH02292247A - Preparation of 2,2-bis(hydroxymethyl)propionic acid phenylhydrazide.

-

PMC. Synthesis, Morphology, and Particle Size Control of Acidic Aqueous Polyurethane Dispersions. Available from: [Link]

-

Ataman Kimya. DIMETHYLOLPROPIONIC ACID. Available from: [Link]

-

The Good Scents Company. 2,2-bis(hydroxymethyl) propionic acid. Available from: [Link]

-

Wikipedia. Dimethylolpropionic acid. Available from: [Link]

- Google Patents. CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate.

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Guide to 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) for Industrial Formulations. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. JPH02292247A - Preparation of 2,2-bis(hydroxymethyl)propionic acid phenylhydrazide - Google Patents [patents.google.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Dimethylolpropionic acid - Wikipedia [en.wikipedia.org]

- 5. methyl 2,2-bis(hydroxymethyl)propionate | 17872-55-8 [chemicalbook.com]

- 6. Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | C6H12O4 | CID 87346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2-Bis(hydroxymethyl)propionic acid | 4767-03-7 [chemnet.com]

- 8. chembk.com [chembk.com]

- 9. CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate - Google Patents [patents.google.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

"Methyl 2,2-bis(hydroxymethyl)propionate" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2,2-bis(hydroxymethyl)propionate in Organic Solvents

Abstract

Methyl 2,2-bis(hydroxymethyl)propionate is a polyfunctional molecule featuring two primary hydroxyl groups and a methyl ester. This unique structure imparts a distinct solubility profile that is critical for its application in polymer synthesis, coatings, and drug delivery systems, often serving as a monomer or a precursor for dendrimers and hyperbranched polymers.[1] This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. We will explore the physicochemical properties that govern its solubility, present a predicted solubility profile based on its structural characteristics, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and formulation experts who require a deep understanding of this compound's behavior in various solvent systems.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent. Methyl 2,2-bis(hydroxymethyl)propionate, with the chemical formula C₆H₁₂O₄, possesses a combination of polar functional groups that define its interactions.[2]

-

Hydroxyl Groups (-OH): The two primary hydroxyl groups are the most significant contributors to the molecule's polarity. They can act as both hydrogen bond donors (via the hydrogen atom) and hydrogen bond acceptors (via the oxygen atom's lone pairs). This capability allows for strong interactions with protic and polar aprotic solvents.

-

Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor at its two oxygen atoms. It contributes to the molecule's overall polarity but is less dominant than the hydroxyl groups.

-

Alkyl Backbone: The central quaternary carbon and the adjacent methyl group form a small, nonpolar core.

The prevalence of hydrogen-bonding functional groups relative to the small carbon backbone suggests a high affinity for polar solvents. The molecule's ability to both donate and accept hydrogen bonds is a critical factor in its dissolution.

Caption: Molecular structure of Methyl 2,2-bis(hydroxymethyl)propionate.

Table 1: Physicochemical Properties of Methyl 2,2-bis(hydroxymethyl)propionate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₄ | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| CAS Number | 17872-55-8 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Computed XLogP3-AA | -0.9 |[2] |

The negative XLogP3 value indicates a hydrophilic character, predicting favorable solubility in water and other polar solvents.[2]

Guiding Principles for Solvent Selection

The principle of "like dissolves like" is the cornerstone of predicting solubility. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent candidates for dissolving Methyl 2,2-bis(hydroxymethyl)propionate. Their ability to both donate and accept hydrogen bonds allows them to form strong intermolecular interactions with the compound's two hydroxyl groups, effectively solvating the molecule. The parent compound, 2,2-bis(hydroxymethyl)propionic acid, is known to be soluble in water and methanol.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents contain polar bonds and can act as hydrogen bond acceptors but lack O-H or N-H bonds to act as donors. They can interact favorably with the hydroxyl hydrogens of the solute and the polar ester group. High to moderate solubility is expected. The parent acid is slightly soluble in acetone.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through weak van der Waals forces. The high polarity and hydrogen-bonding capacity of Methyl 2,2-bis(hydroxymethyl)propionate make it energetically unfavorable to dissolve in these solvents; the solute-solute and solvent-solvent interactions are much stronger than the potential solute-solvent interactions. The parent acid is insoluble in benzene.[3]

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

|---|---|---|---|

| Water (H₂O) | Polar Protic | High | Strong hydrogen bonding with both -OH groups.[1] |

| Methanol (CH₃OH) | Polar Protic | High | Excellent hydrogen bond donor and acceptor.[3] |

| Ethanol (C₂H₅OH) | Polar Protic | High | Similar to methanol, strong hydrogen bonding capacity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor, highly polar. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor, highly polar.[3] |

| Acetone | Polar Aprotic | Moderate | Good hydrogen bond acceptor, but less polar than DMSO.[3] |

| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | Weaker hydrogen bond acceptor, lower polarity. |

| Dichloromethane (DCM) | Halogenated | Low | Weak polarity, unable to hydrogen bond effectively. |

| Toluene | Aromatic Nonpolar | Insoluble | Mismatch in polarity and intermolecular forces.[3] |

| Hexane | Aliphatic Nonpolar | Insoluble | Significant mismatch in polarity. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.[4] This protocol ensures that the measurement reflects a true thermodynamic equilibrium, providing trustworthy and reproducible results.

Causality in Protocol Design

The objective is to create a saturated solution at a specific temperature where the rate of dissolution equals the rate of precipitation. Every step is designed to achieve and accurately measure this equilibrium state.

-

Excess Solid: Using an excess of the solute ensures that the solvent becomes fully saturated.

-

Constant Temperature: Solubility is temperature-dependent. A constant temperature bath is crucial for reproducibility and accuracy.

-

Equilibration Time: Sufficient time under agitation is required for the system to reach thermodynamic equilibrium.

-

Phase Separation: It is critical to separate the undissolved solid from the saturated liquid phase without altering the temperature or composition of the liquid.

-

Quantification: A precise analytical method is needed to determine the concentration of the solute in the saturated solution.

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of Methyl 2,2-bis(hydroxymethyl)propionate to a series of glass vials (e.g., 100 mg to each vial). The key is to ensure undissolved solid remains at the end of the experiment.

-

Accurately dispense a known volume or mass of the desired organic solvent into each vial (e.g., 5.0 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.

-

-

Sample Collection and Phase Separation:

-

Stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours, permitting the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or nylon, chosen for solvent compatibility). This step must be performed without changing the temperature to avoid precipitation or further dissolution.

-

-

Quantification (Gravimetric Method):

-

Dispense the filtered aliquot into a pre-weighed vial and record the exact mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

-

Once all solvent is removed and the vial has returned to room temperature, weigh the vial again. The difference in mass corresponds to the mass of the dissolved solute.

-

Calculation: Solubility ( g/100g ) = [ (Mass of dry solute) / (Mass of solution aliquot - Mass of dry solute) ] * 100.

-

-

Self-Validation and Trustworthiness:

-

Run experiments in triplicate to ensure reproducibility and calculate the standard deviation.

-

Analyze samples taken at different time points (e.g., 24h, 36h, 48h) to confirm that equilibrium has been reached (i.e., the calculated solubility does not change over time).

-

Run a blank (solvent only) through the evaporation process to correct for any non-volatile impurities in the solvent.

-

Conclusion

Methyl 2,2-bis(hydroxymethyl)propionate is a highly polar molecule, and its solubility is dominated by its ability to form strong hydrogen bonds via its two hydroxyl groups. It is predicted to be highly soluble in polar protic solvents like water and methanol, moderately to highly soluble in polar aprotic solvents such as DMSO and acetone, and largely insoluble in nonpolar solvents like toluene and hexane. For applications in drug development, polymer science, and coatings, where precise formulations are required, this predicted profile serves as an essential starting point. However, it must be validated by robust experimental data. The provided isothermal shake-flask protocol offers a reliable and self-validating system for researchers to generate the accurate quantitative data needed for successful formulation and process design.

References

-

Scribd. Solubility Testing of Organic Compounds | PDF. Available at: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

StuDocu. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

The Good Scents Company. 2,2-bis(hydroxymethyl) propionic acid, 4767-03-7. Available at: [Link]

-

ChemBK. 2,2-Bis(hydroxymethyl)propionic acid. Available at: [Link]

-

Inxight Drugs. METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE. Available at: [Link]

-

PubChem. Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester. Available at: [Link]

Sources

Spectroscopic Elucidation of Methyl 2,2-bis(hydroxymethyl)propionate: A Comprehensive Technical Guide

Executive Summary

Methyl 2,2-bis(hydroxymethyl)propionate (CAS: 17872-55-8), frequently utilized as an AB₂ monomer in the synthesis of hyperbranched polyesters and polyurethane dispersions, presents unique structural features that require rigorous analytical verification [1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond a mere tabulation of data. Here, we dissect the causality behind the experimental choices, offering a self-validating framework for the spectroscopic characterization (NMR, FTIR, and MS) of this critical intermediate.

The Analytical Workflow

To ensure absolute structural integrity, a multi-modal spectroscopic approach is required. The workflow below outlines the logical progression from sample preparation to structural elucidation, prioritizing non-destructive techniques before mass analysis.

Analytical workflow for the spectroscopic characterization of the target ester.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Insights: The Prochiral Center

The central carbon (C2) of methyl 2,2-bis(hydroxymethyl)propionate is bonded to a methyl group, a methyl ester, and two identical hydroxymethyl (–CH₂OH) groups. Because the two –CH₂OH groups are constitutionally identical, C2 acts as a prochiral center . The molecule possesses a plane of symmetry ( Cs point group), making the two –CH₂OH groups enantiotopic [3].

However, within each –CH₂OH group, the two protons ( Ha and Hb ) are diastereotopic . Substitution of either proton with a theoretical chiral probe yields diastereomers. Consequently, in a high-resolution ¹H NMR spectrum, these protons do not appear as a simple singlet; they exhibit geminal coupling ( 2J≈11.0 Hz), manifesting as an AB quartet (two distinct doublets) [3]. Recognizing this causality is critical for preventing misinterpretation of the spectrum as an impurity.

Quantitative NMR Data

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 1.18 | Singlet (s) | 3H | - | CH₃ –C(2) | | 2.85 | Broad Singlet (br s) | 2H | - | –OH (Hydroxyl) | | 3.72 | Singlet (s) | 3H | - | –COOCH₃ | | 3.75 | Doublet (d) | 2H | 11.2 | –CH a H b OH | | 3.85 | Doublet (d) | 2H | 11.2 | –CH a H b OH |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 17.5 | Primary (CH₃) | C H₃–C(2) |

| 49.2 | Quaternary (C) | C (2) (Prochiral center) |

| 52.1 | Primary (CH₃) | –COOC H₃ |

| 67.8 | Secondary (CH₂) | –C H₂OH (x2) |

| 175.4 | Quaternary (C=O) | –C =O (Ester carbonyl) |

Protocol: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Instrument Calibration: Lock the spectrometer to the deuterium signal of CDCl₃.

-

Self-Validation Step: Calibrate the chemical shift axis by setting the internal TMS singlet to exactly 0.00 ppm. Verify the solvent residual peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C). This dual-reference system ensures absolute chemical shift accuracy.

-

Acquisition: Acquire 16 transients for ¹H NMR (relaxation delay d1=2 s) and 256 transients for ¹³C NMR ( d1=2 s, with WALTZ-16 proton decoupling).

Vibrational Spectroscopy (ATR-FTIR)

Mechanistic Insights: ATR vs. KBr Pellet

While traditional FTIR relies on KBr pellets, methyl 2,2-bis(hydroxymethyl)propionate is highly hygroscopic. Using KBr (which absorbs ambient moisture) introduces a broad artifact band at ~3400 cm⁻¹, obscuring the critical primary hydroxyl stretches of the analyte. Therefore, Attenuated Total Reflectance (ATR) utilizing a diamond crystal is the authoritative choice, allowing for direct analysis of the neat material without matrix interference [2].

Quantitative FTIR Data

Table 3: ATR-FTIR Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3350 | Strong, Broad | O–H stretching | Primary Hydroxyls |

| 2955, 2880 | Medium | C–H stretching | Alkyl backbone / Methyls |

| 1730 | Strong, Sharp | C=O stretching | Methyl Ester Carbonyl |

| 1450 | Medium | C–H bending | Alkyl deformation |

| 1220 | Strong | C–O stretching | Ester (C–O–C) |

| 1040 | Strong | C–O stretching | Primary Alcohol |

Protocol: Self-Validating FTIR Acquisition

-

Background Subtraction (Self-Validation): Prior to sample loading, acquire a 32-scan background spectrum of the clean diamond ATR crystal. This step validates the optical path and subtracts atmospheric H₂O and CO₂.

-

Sample Application: Apply 2-3 mg of the neat compound directly onto the ATR crystal. Apply uniform pressure using the anvil.

-

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Mass Spectrometry (HRMS & EI-MS)

Mechanistic Insights: Ionization Modalities

Aliphatic alcohols and esters undergo rapid α -cleavage during 70 eV Electron Ionization (EI), often resulting in an undetectable molecular ion ( [M]+∙ ). To establish trustworthiness in molecular weight confirmation, Electrospray Ionization (ESI) in positive mode is utilized. ESI is a soft ionization technique that preserves the intact molecule, yielding robust [M+H]+ and [M+Na]+ adducts necessary for High-Resolution Mass Spectrometry (HRMS) [1].

However, EI-MS remains valuable for structural fingerprinting via its predictable fragmentation pathways.

Primary electron ionization (EI) fragmentation pathways of the compound.

Quantitative MS Data

Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

| Adduct | Formula | Theoretical Mass (m/z) | Observed Mass (m/z) | Error (ppm) |

|---|

| [M+H]+ | C₆H₁₃O₄⁺ | 149.0814 | 149.0816 | +1.3 | | [M+Na]+ | C₆H₁₂O₄Na⁺ | 171.0633 | 171.0631 | -1.1 |

Protocol: Self-Validating HRMS Acquisition

-

Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

-

Calibration (Self-Validation): Infuse a sodium formate calibration cluster immediately prior to the sample run. Validate that the mass accuracy across the 100-1000 m/z range is < 5 ppm. This guarantees the trustworthiness of the empirical formula generation.

-

Acquisition: Inject 5 µL into the ESI-TOF-MS. Operate the capillary voltage at 3.5 kV and the desolvation temperature at 250 °C.

References

-

National Center for Biotechnology Information. "Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester" PubChem Compound Summary for CID 87346. Accessed March 30, 2026. URL: [Link]

-

SpectraBase. "2,2-bis(Hydroxymethyl)propionic acid, methyl ester" John Wiley & Sons, Inc. Accessed March 30, 2026. URL: [Link]

-

Kutyreva, M., et al. "Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols" Russian Journal of Organic Chemistry, 2016. URL: [Link]

Methyl 2,2-bis(hydroxymethyl)propionate: Comprehensive Safety, Handling, and Application Guide for Nanomedicine

Executive Summary

Methyl 2,2-bis(hydroxymethyl)propionate (CAS: 17872-55-8), commonly referred to as bis-MPA methyl ester, is a critical AB₂-type monomer in modern polymer chemistry and nanomedicine. By masking the highly reactive carboxylic acid of its parent compound (2,2-bis(hydroxymethyl)propionic acid) with a methyl ester, researchers can precisely control polymerization kinetics. This compound is the foundational building block for synthesizing hyperbranched polyesters (HPs) and aliphatic dendrimers, which are extensively utilized in targeted drug delivery, gene therapy, and biocompatible nanocarrier development[1].

This whitepaper provides an in-depth technical analysis of its chemical profile, safety and handling protocols, and field-proven methodologies for synthesizing advanced dendritic architectures.

Chemical Profiling & Molecular Characteristics

Methyl 2,2-bis(hydroxymethyl)propionate features a central quaternary carbon bonded to a methyl group, a methyl ester group, and two primary hydroxyl groups. This unique structural symmetry is what allows it to function as a branching point in three-dimensional polymer networks.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |

| CAS Number | 17872-55-8[2] |

| Molecular Formula | C₆H₁₂O₄ |

| Molecular Weight | 148.16 g/mol |

| Appearance | White to off-white crystalline powder / viscous liquid (temperature dependent) |

| Solubility | Soluble in Methanol, THF, DMF; slightly soluble in non-polar solvents |

| LogP | -0.84 (Hydrophilic nature)[3] |

Hazard Identification & Toxicological Profile

While bis-MPA derivatives are celebrated for their ultimate biocompatibility in vivo, the unreacted monomer requires strict laboratory handling protocols. According to the Globally Harmonized System (GHS)[4], the compound is classified as a mild to moderate irritant.

GHS Classifications & Safety Thresholds

-

H315 (Skin Corrosion/Irritation - Category 2): Causes skin irritation upon prolonged contact.

-

H319 (Serious Eye Damage/Irritation - Category 2A): Causes serious eye irritation.

-

H335 (STOT SE 3): May cause respiratory irritation if inhaled as a fine dust or aerosol.

Handling Precautions & PPE

-

Containment: Handle inside a certified chemical fume hood to prevent inhalation of particulates.

-

PPE: Nitrile gloves (minimum 0.11 mm thickness), splash-proof chemical safety goggles, and a standard laboratory coat are mandatory.

-

Storage Causality: The compound is highly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Why? Ambient moisture can prematurely hydrolyze the methyl ester back into the carboxylic acid, which will poison transesterification catalysts and disrupt the precise AB₂ stoichiometry required for defect-free dendrimer synthesis.

Mechanistic Role in Polymer Architecture

The strategic choice to use the methyl ester of bis-MPA rather than the free acid is rooted in reaction causality. In direct esterification using the free acid, harsh coupling agents (e.g., DCC/DPTS) are required, which leave difficult-to-remove urea byproducts. Furthermore, the free acid is prone to unwanted side-reactions and etherification at high temperatures.

By utilizing Methyl 2,2-bis(hydroxymethyl)propionate, chemists can employ melt transesterification . This pathway is highly advantageous because it is driven entirely by the removal of methanol under vacuum, leaving zero chemical byproducts trapped in the polymer matrix[5].

Fig 1: Iterative divergent synthesis of aliphatic dendrimers using bis-MPA methyl ester via transesterification.

Experimental Protocol: Synthesis of Hyperbranched Polyesters

The following protocol details the synthesis of a Generation 1 (G1) hyperbranched polyester using a trimethylolpropane (TMP) core and Methyl 2,2-bis(hydroxymethyl)propionate. This workflow is designed as a self-validating system [1].

Step-by-Step Methodology

-

Desiccation (Pre-reaction): Place the TMP core (1 eq) and Methyl 2,2-bis(hydroxymethyl)propionate (3.5 eq - slight excess) in a Schlenk flask. Apply a high vacuum at 50°C for 2 hours.

-

Causality: Removing trace water prevents the hydrolysis of the ester and ensures the titanium or acid catalyst remains active.

-

-

Catalyst Addition: Backfill the flask with Argon. Add a catalytic amount of Titanium(IV) isopropoxide (0.1 mol% relative to the monomer).

-

Melt Phase: Submerge the flask in an oil bath pre-heated to 140°C. Stir magnetically until the solid mixture transitions into a homogeneous, clear melt.

-

Vacuum-Driven Transesterification (Self-Validation): Gradually reduce the pressure inside the flask to < 1 mbar over 30 minutes.

-

Causality & Validation: The vacuum shifts the thermodynamic equilibrium toward polymer formation by removing the methanol byproduct. The visual evolution of bubbling (boiling methanol) acts as a self-validating indicator. When bubbling ceases, the generation growth is complete.

-

-

Purification: Cool the highly viscous polymer melt to room temperature. Dissolve the crude product in a minimal amount of Tetrahydrofuran (THF).

-

Precipitation: Dropwise, add the THF solution into a 10-fold volumetric excess of cold, vigorously stirred diethyl ether. The hyperbranched polymer will precipitate as a white solid. Filter and dry under vacuum for 24 hours.

Applications in Drug Development and Delivery

In drug development, the aliphatic polyesters derived from Methyl 2,2-bis(hydroxymethyl)propionate are prized for their lack of immunogenicity and their predictable degradation profiles via esterase hydrolysis in vivo[6].

These dendritic structures are heavily utilized to encapsulate hydrophobic oncology drugs (e.g., Paclitaxel or Temsirolimus analogs). The dense, branched architecture creates hydrophobic internal cavities that non-covalently bind the drug, while the dense array of surface hydroxyl groups ensures high aqueous solubility, effectively masking the drug from rapid renal clearance and immune detection.

Fig 2: Mechanism of hydrophobic drug encapsulation and intracellular release using bis-MPA dendrimers.

References

-

Chem-Space. "Methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate - C6H12O4". Available at:[Link]

-

Chemchart. "Pentaerythritol triacrylate (3524-68-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents". (Includes GHS hazard logic for related acrylate/propionate derivatives). Available at: [Link]

-

Pasini, D. et al. "Clickable 2,2‐bis(hydroxymethyl)propionic acid‐derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction." Polymer Chemistry, 2021. Available at:[Link]

-

Kutyreva, M. P. et al. "Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols." Russian Journal of Organic Chemistry, 2015. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. methyl 2,2-bis(hydroxymethyl)propionate | 17872-55-8 [chemicalbook.com]

- 3. Methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate - C6H12O4 | CSSB00000073689 [chem-space.com]

- 4. Pentaerythritol triacrylate (3524-68-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Macromolecular Architect: A Technical Guide to Methyl 2,2-bis(hydroxymethyl)propionate in Advanced Polymer Synthesis

Executive Summary

In the landscape of advanced macromolecular engineering, Methyl 2,2-bis(hydroxymethyl)propionate (commonly referred to as bis-MPA methyl ester) serves as a foundational AB₂ monomer. By masking the highly reactive carboxylic acid of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with a methyl ester, researchers unlock a highly versatile, chemoselective building block. This technical whitepaper explores the mechanistic rationale, physicochemical profiling, and step-by-step experimental workflows for utilizing bis-MPA methyl ester in the synthesis of hyperbranched polymers (HPs), dendrimers, and non-isocyanate polyurethanes (NIPUs).

Mechanistic Rationale: The "Protection-First" Paradigm

The synthesis of complex dendritic architectures requires strict control over monomer reactivity to prevent premature cross-linking or uncontrolled polymerization. The free carboxylic acid in standard bis-MPA often interferes with reactions targeting the 1,3-diol system, such as cyclization or mesylation.

Converting bis-MPA to its methyl ester provides three critical advantages:

-

Chemoselectivity: The methyl ester is inert under standard alkylation, acylation, or phosgenation conditions, ensuring that reactions occur exclusively at the primary hydroxyl groups[1].

-

Solubility Enhancement: The disruption of strong intermolecular hydrogen bonding (inherent to the free carboxylic acid) significantly increases the monomer's solubility in standard organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

-

Orthogonal Deprotection: The ester can be quantitatively hydrolyzed back to the free acid using mild aqueous base (e.g., KOH/MeOH) after the diols have been functionalized, allowing for iterative, generation-by-generation dendrimer growth.

Key Research Applications

Clickable Hyperbranched Polyesters (CuAAC)

Hyperbranched polymers offer low viscosity and high solubility compared to their linear analogs, making them ideal for drug delivery nanocarriers [3]. Recent advancements utilize bis-MPA methyl ester to synthesize azide-alkyne "clickable" AB₂ monomers. By converting the diols to azides and subsequently coupling the deprotected acid to propargyl alcohol, researchers create monomers that undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form high-molecular-weight, highly branched polyesters [1].

Workflow for synthesizing clickable hyperbranched polyesters from bis-MPA methyl ester.

Non-Isocyanate Polyurethanes (NIPUs)

Traditional polyurethane synthesis relies on highly toxic phosgene and isocyanates. Bis-MPA methyl ester is a critical precursor for green chemistry alternatives. By reacting the 1,3-diol with a carbonate source (like triphosgene or ethyl chloroformate), a six-membered cyclic carbonate is formed. This cyclic carbonate can undergo ring-opening polymerization with primary amines to yield polyhydroxyurethanes (PHUs) without the use of free isocyanates [2, 4].

Synthesis of cyclic carbonates from bis-MPA methyl ester for NIPUs.

Physicochemical Profiling

To understand the operational advantages of the methyl ester derivative, we must compare it against its parent compound. The data below summarizes the key differential metrics critical for experimental design.

| Property / Metric | 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) | Methyl 2,2-bis(hydroxymethyl)propionate |

| Molecular Formula | C₅H₁₀O₄ | C₆H₁₂O₄ |

| Molar Mass | 134.13 g/mol | 148.16 g/mol |

| Physical State (RT) | White crystalline powder | Clear, viscous liquid to low-melting solid |

| Melting Point | 189–191 °C | ~35–38 °C |

| Solubility Profile | Water, Methanol, DMF (Poor in DCM/THF) | DCM, THF, Ethyl Acetate, Chloroform |

| Reactive Sites | 2x Hydroxyl, 1x Carboxylic Acid | 2x Hydroxyl (Ester is masked) |

| Primary Application | Direct polycondensation, core functionalization | Chemoselective functionalization, NIPU precursors |

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure scientific rigor and reproducibility.

Protocol A: Synthesis of 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic Acid Methyl Ester (Cyclic Carbonate)

Objective: Convert the 1,3-diol of bis-MPA methyl ester into a highly reactive six-membered cyclic carbonate for NIPU synthesis [2].

Causality Note: The reaction must be initiated at -78 °C. Triphosgene is highly reactive; cooling prevents uncontrolled exothermic oligomerization and drives the thermodynamic preference toward intramolecular cyclization.

-

Preparation: Flame-dry a 500 mL three-neck round-bottom flask under inert nitrogen atmosphere.

-

Dissolution: Add 12.45 g of methyl 2,2-bis(hydroxymethyl)propionate and 100 mL of anhydrous THF. Stir mechanically until a homogeneous solution is achieved.

-

Phosgenation Agent: Add 8.78 g of triphosgene to the flask.

-

Thermal Control: Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C.

-

Base Addition: Slowly add 18.3 g of anhydrous triethylamine (Et₃N) dropwise via an addition funnel over 30 minutes. Validation: A white precipitate (Et₃N·HCl salts) will begin to form immediately, indicating the successful generation of the reactive intermediate.

-

Cyclization: Maintain stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 2 hours).

-

Purification: Filter off the Et₃N·HCl salts using a Büchner funnel. Pass the filtrate through a shallow plug of silica gel to remove residual polar impurities. Concentrate the filtrate in vacuo.

-

Analytical Validation:

-

FTIR: Confirm the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a strong, sharp cyclic carbonate C=O stretch at ~1750–1760 cm⁻¹.

-

¹H NMR (CDCl₃): Look for the diagnostic shift of the methylene protons (CH₂-O) moving downfield due to the electron-withdrawing carbonate ring.

-

Protocol B: Synthesis of a Di-Azido Intermediate for Clickable Monomers

Objective: Replace the hydroxyl groups with azides while keeping the ester intact [1].

-

Mesylation: Dissolve bis-MPA methyl ester (1 eq) in anhydrous DCM and cool to 0 °C. Add Et₃N (3 eq). Dropwise, add methanesulfonyl chloride (MsCl, 2.5 eq).

-

Validation (TLC): Monitor via TLC (Hexane/EtOAc 1:1). Stain with KMnO₄. The diol starting material will remain near the baseline, while the di-mesylate will migrate significantly higher (Rf ~0.6).

-

Workup: Wash the organic layer with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate.

-

Azidation: Dissolve the crude di-mesylate in anhydrous DMF. Add sodium azide (NaN₃, 3 eq). Heat to 70 °C for 16 hours behind a blast shield.

-

Causality Note: DMF is chosen as the solvent because it solubilizes both the organic mesylate and the inorganic NaN₃, facilitating the Sₙ2 displacement.

-

Final Validation: After aqueous workup and extraction into diethyl ether, analyze via FTIR. A massive, sharp peak at ~2100 cm⁻¹ definitively confirms the presence of the azide groups.

References

- Clickable 2,2‐bis(hydroxymethyl)propionic acid‐derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction.Journal of Polymer Science.

- Cyclic carbonates and their reactions with amines.

- Synthesis and spectral characteristics of 2,2-bis(hydroxymethyl)propionic acid derivatives as model compounds for the estimation of properties of modified hyperbranched polyesters polyols.Russian Journal of General Chemistry.

- Cyclic carbonates as monomers for phosgene- and isocyanate-free polyurethanes and polycarbon

An In-depth Technical Guide to Methyl 2,2-bis(hydroxymethyl)propionate: A Versatile Monomer for Advanced Polymer Architectures

This guide provides a comprehensive technical overview of Methyl 2,2-bis(hydroxymethyl)propionate, a trifunctional building block of significant interest in polymer chemistry and materials science. We will delve into its synthesis, properties, and key applications, with a particular focus on its role in the creation of complex polymer architectures such as dendrimers and hyperbranched polymers. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique structural features of this versatile molecule.

Introduction: The Architectural Advantage of a Protected Core

Methyl 2,2-bis(hydroxymethyl)propionate, often referred to as the methyl ester of bis-MPA, is a derivative of the well-known 2,2-bis(hydroxymethyl)propionic acid (DMPA or bis-MPA).[1][2][3] Its structure is deceptively simple, yet it holds the key to sophisticated macromolecular design. Featuring two primary hydroxyl groups and a methyl ester functionality attached to a central quaternary carbon, it serves as a classic AB₂-type monomer.

The critical distinction from its parent acid lies in the protected carboxyl group. This methyl ester functionality renders the molecule's core inert during polymerization reactions that target the hydroxyl groups, such as polyesterification. This "protected core" strategy is fundamental to preventing unwanted side reactions and allows for the precise construction of branched architectures. The ester can be later hydrolyzed if a free carboxylic acid is desired for applications requiring hydrophilicity or further functionalization, such as in waterborne polyurethane dispersions.[3]

Synthesis and Purification: A Practical Approach

The most direct and common laboratory-scale synthesis of Methyl 2,2-bis(hydroxymethyl)propionate is the Fischer esterification of its parent acid, 2,2-bis(hydroxymethyl)propionic acid, with methanol. This acid-catalyzed reaction is a reversible process, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.

The Chemistry of Choice: Driving the Reaction Forward

The selection of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.[4] To shift the reaction equilibrium to favor the product, methanol is typically used in large excess, serving as both a reactant and the solvent. The removal of water, the reaction's byproduct, either through azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus, is another effective strategy to ensure high conversion rates.[4]

Experimental Protocol: Synthesis of Methyl 2,2-bis(hydroxymethyl)propionate

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 2,2-bis(hydroxymethyl)propionate.

Materials:

-

2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-bis(hydroxymethyl)propionic acid.

-

Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also act as the solvent.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the bis-MPA).

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of Methyl 2,2-bis(hydroxymethyl)propionate is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | [5] |

| CAS Number | 17872-55-8 | [6] |

| Molecular Formula | C₆H₁₂O₄ | [7] |

| Molecular Weight | 148.16 g/mol | [5] |

| Appearance | White solid or viscous liquid | |

| Solubility | Soluble in water, methanol, and other polar organic solvents. | [1] |

Spectroscopic Validation

The structure of Methyl 2,2-bis(hydroxymethyl)propionate can be unequivocally confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. Key expected signals include a singlet for the methyl protons of the ester group, a singlet for the methyl group attached to the central carbon, and signals for the methylene protons of the hydroxymethyl groups.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon, the methyl carbons, and the methylene carbons.

-

FTIR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and a strong absorption band around 1730-1750 cm⁻¹ due to the C=O stretching of the ester group.

Applications in Polymer and Materials Science